molecular formula C14H23ClN2O3 B1683258 Trimetazidine dihydrochloride CAS No. 13171-25-0

Trimetazidine dihydrochloride

Cat. No.: B1683258
CAS No.: 13171-25-0
M. Wt: 302.80 g/mol
InChI Key: QHWBCHACIJBSFV-UHFFFAOYSA-N
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Description

Trimetazidine dihydrochloride is a piperazine derivative primarily used as a cytoprotective anti-ischemic agent. It is marketed under various brand names for the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart. This compound enhances the heart muscle’s ability to utilize glucose as a fuel by inhibiting fatty acid metabolism, thereby improving energy production and reducing ischemic damage .

Mechanism of Action

Target of Action

Trimetazidine dihydrochloride primarily targets the 3-ketoacyl coenzyme A thiolase enzyme . This enzyme plays a crucial role in the last step of the mitochondrial beta-oxidation pathway, an aerobic process that breaks down fatty acids into acetyl-CoA .

Mode of Action

This compound acts by partially inhibiting the beta-oxidation of fatty acids through selective inhibition of the 3-ketoacyl-CoA thiolase enzyme . The result is a shift in the heart’s energy substrate preference from fatty acids to glucose, which requires less oxygen for metabolism .

Biochemical Pathways

The action of this compound affects the biochemical pathways of fatty acid oxidation and glucose metabolism . By inhibiting the 3-ketoacyl coenzyme A thiolase, it reduces fatty acid oxidation, leading to an increase in glucose oxidation . This shift in metabolic pathways helps prevent the acidic conditions that exacerbate ischemic injury .

Pharmacokinetics

This compound is well-absorbed orally, reaching a mean peak plasma concentration (Cmax) of 115 µg/L in elderly patients and 91.2 µg/L in young, healthy patients . The time to reach peak plasma concentration (Tmax) ranges from 2.0 to 6.0 hours . The drug has a low protein binding of 16% and a half-life of 7 to 12 hours . It is mainly excreted renally, unchanged .

Result of Action

The primary result of this compound’s action is the relief of angina pectoris symptoms . By shifting the heart’s energy metabolism from fatty acids to glucose, it improves the heart muscle’s ability to use oxygen, thereby relieving chest pain associated with impaired blood flow to the heart .

Action Environment

The action of this compound can be influenced by environmental factors such as the patient’s renal function . For instance, exposure to the drug is increased on average by four-fold in subjects with severe renal impairment (CrCl <30 ml/min) . Therefore, the patient’s renal function should be considered when prescribing this medication.

Biochemical Analysis

Biochemical Properties

Trimetazidine dihydrochloride plays a crucial role in biochemical reactions by inhibiting fatty acid oxidation and promoting glucose oxidation. This shift in substrate utilization helps to preserve intracellular ATP levels and maintain the proper functioning of ionic pumps and transmembrane sodium-potassium flow . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, which it inhibits, thereby reducing fatty acid oxidation . Additionally, this compound modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation .

Cellular Effects

This compound exerts significant effects on various cell types, particularly cardiomyocytes. It prevents the reduction of intracellular ATP concentration, ensuring the proper functioning of the sodium-potassium pump and maintaining cellular homeostasis . The compound also influences cell signaling pathways by modulating the activity of endothelial nitric oxide synthase and reducing oxidative stress . Furthermore, this compound has been shown to affect gene expression related to metabolic pathways, thereby enhancing cellular metabolism .

Molecular Mechanism

At the molecular level, this compound inhibits long-chain 3-ketoacyl-CoA thiolase, a key enzyme in the beta-oxidation of fatty acids . This inhibition reduces fatty acid oxidation and promotes glucose oxidation, which is more oxygen-efficient and helps to maintain myocardial pH and contractility . The compound also modulates the activity of endothelial nitric oxide synthase, enhancing nitric oxide production and improving vasodilation . These molecular interactions contribute to the cytoprotective effects of this compound under ischemic conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its efficacy in preserving cellular ATP levels and preventing oxidative stress . Long-term studies have shown that this compound continues to exert protective effects on cellular function, particularly in cardiomyocytes, by maintaining metabolic homeostasis and reducing apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces myocardial ischemia and improves cardiac function . At higher doses, this compound may exhibit toxic effects, including increased oxidative stress and cellular apoptosis . These findings highlight the importance of dose optimization to maximize the therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily by inhibiting fatty acid oxidation and promoting glucose oxidation . The compound interacts with enzymes such as long-chain 3-ketoacyl-CoA thiolase, reducing fatty acid oxidation and enhancing glucose utilization . This shift in metabolic flux helps to maintain intracellular ATP levels and prevent acidosis under ischemic conditions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a volume of distribution of 4.8 L/kg, indicating extensive tissue distribution . It is primarily excreted unchanged in the urine, with minimal metabolism . This compound interacts with transporters and binding proteins that facilitate its cellular uptake and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimetazidine dihydrochloride involves several steps:

Industrial Production Methods: In industrial settings, the preparation of this compound tablets involves:

Chemical Reactions Analysis

Types of Reactions: Trimetazidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    N-Formylation, N-Acetylation, and N-Methylation: Reagents like formic acid, acetic anhydride, and methyl iodide.

    Demethylation: Reagents such as boron tribromide or aluminum chloride.

Major Products:

Scientific Research Applications

Trimetazidine dihydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Ranolazine: Another anti-anginal agent that inhibits fatty acid oxidation.

    Ivabradine: Reduces heart rate by inhibiting the If current in the sinoatrial node.

    Nicorandil: Combines nitrate-like and potassium channel-opening properties to provide anti-anginal effects.

Uniqueness of Trimetazidine Dihydrochloride: this compound is unique in its ability to selectively inhibit fatty acid oxidation without affecting glucose metabolism. This selective inhibition allows for enhanced glucose utilization, which is particularly beneficial in ischemic conditions where efficient energy production is crucial .

Properties

CAS No.

13171-25-0

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

1-[(2,3,4-trimethoxyphenyl)methyl]piperazine;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16;/h4-5,15H,6-10H2,1-3H3;1H

InChI Key

QHWBCHACIJBSFV-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl.Cl

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC.Cl

Appearance

Solid powder

13171-25-0

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

40.3 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Centrophène
Dihydrochloride, Trimetazidine
Idaptan
Trimétazidine Irex
Trimetazidine
Trimetazidine Dihydrochloride
Vasartel
Vastarel

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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